ANA-773 vs. Placebo: Superior Antiviral Efficacy in Chronic HCV Patients
In a Phase I clinical trial in chronic HCV patients, ANA-773 administered at 2000 mg every other day (QOD) for 10 days resulted in a significantly greater reduction in viral load compared to placebo. This provides a direct and quantifiable measure of its in vivo antiviral activity, differentiating it from a null intervention [1].
| Evidence Dimension | Reduction in serum HCV RNA (viral load) |
|---|---|
| Target Compound Data | Mean maximal decline of 1.3 log10 IU/mL (SEM +/- 0.4) |
| Comparator Or Baseline | Placebo: Mean maximal decline of 0.3 log10 IU/mL (SEM +/- 0.1) |
| Quantified Difference | 1.0 log10 IU/mL greater reduction |
| Conditions | Phase I, randomized, double-blind, placebo-controlled trial in 34 patients with chronic HCV (any genotype). Patients received ANA773 2000 mg QOD for 10 days. (P=0.037) |
Why This Matters
This quantifies ANA-773's core antiviral mechanism in humans, demonstrating a statistically significant reduction in viral load that is essential for evaluating its therapeutic potential compared to a baseline.
- [1] Bergmann, J. F., et al. (2011). Randomised clinical trial: anti-viral activity of ANA773, an oral inducer of endogenous interferons acting via TLR7, in chronic HCV. Alimentary Pharmacology & Therapeutics, 34(2), 167-174. View Source
